3-Pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride

Description

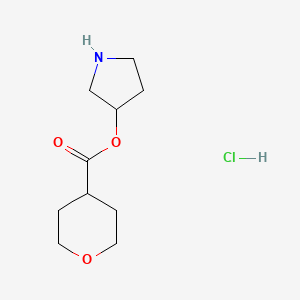

3-Pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring (a five-membered amine) fused to a tetrahydro-2H-pyran scaffold (a six-membered oxygen-containing ring) with a carboxylate ester group at the 4-position of the pyran ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic chemistry applications. This compound is structurally related to bioactive molecules, particularly in drug discovery targeting neurological and metabolic pathways, though its specific pharmacological profile remains understudied .

Properties

IUPAC Name |

pyrrolidin-3-yl oxane-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c12-10(8-2-5-13-6-3-8)14-9-1-4-11-7-9;/h8-9,11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYDWMHOBUBYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC(=O)C2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Tetrahydropyran-4-carboxylic Acid Ester Intermediate

A key intermediate is tetrahydropyran-4-carboxylic acid methyl or ethyl ester. According to patent CN115677639B, this intermediate can be synthesized by catalytic esterification of tetrahydro-3-oxo-2H-pyran-4-carboxylic acid under mild conditions using organic bases such as triethylamine or N-methylmorpholine. The reaction typically uses solvents like dichloromethane or ethyl acetate with temperature control between ambient and 60°C to optimize yield.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst/Base | Triethylamine, N-methylmorpholine | Organic bases facilitate esterification |

| Solvent | Dichloromethane, Ethyl acetate | Common solvents for esterification |

| Temperature | 20–60 °C | Controlled to avoid side reactions |

| Reaction Time | 2–6 hours | Depends on catalyst and scale |

| Yield | 75–90% | High purity intermediate achievable |

Halogenation Step: Formation of Tetrahydropyran-4-carboxylic Acid Halide

The carboxylic acid intermediate is converted to the corresponding acid halide using halogenating agents such as thionyl chloride or oxalyl chloride. This step is crucial for subsequent amidation.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Halogenating Agent | Thionyl chloride, Oxalyl chloride | Preferred for efficient halogenation |

| Solvent | Dichloromethane, Chloroform | Inert solvents to dissolve reactants |

| Temperature | 0–110 °C | Typically room temperature to mild heating |

| Reaction Time | 1–4 hours | Reaction monitored by TLC or GC-MS |

| Molar Ratio | 1:1 to 5:1 (acid:halogenating agent) | Excess halogenating agent ensures completion |

The halogenation can be performed with or without isolation of the acid halide before amidation.

Amidation Step: Coupling with Pyrrolidine

The acid halide intermediate is reacted with pyrrolidine to form the amide linkage, yielding 3-pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate. This reaction is typically conducted under controlled temperature and inert atmosphere to prevent side reactions.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Amino Component | Pyrrolidine | Nucleophile for amidation |

| Solvent | Dichloromethane, Tetrahydrofuran | Solvent choice affects reaction rate |

| Temperature | 0–25 °C | Low temperature to control exothermic reaction |

| Reaction Time | 1–3 hours | Monitored by HPLC or TLC |

| Base | Triethylamine or equivalent | To neutralize HCl formed |

Formation of Hydrochloride Salt

The free base amide is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethyl acetate or diethyl ether. This enhances compound stability and solubility.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Acid Source | HCl gas, HCl in ether or ethanol | Controlled addition to avoid over-acidification |

| Solvent | Ethyl acetate, Diethyl ether | Facilitates salt formation |

| Temperature | 0–25 °C | Room temperature preferred |

| Reaction Time | 30 min – 2 hours | Monitored by crystallization or pH |

| Yield | >90% | High purity salt achievable |

- The halogenation step is sensitive to temperature and reagent excess; excess thionyl chloride improves conversion but requires careful removal of by-products.

- Amidation yields are improved by slow addition of pyrrolidine to the acid halide at low temperature to minimize side reactions.

- The choice of solvent influences purity; dichloromethane provides good solubility and reaction control.

- Formation of the hydrochloride salt enhances aqueous solubility, critical for biological assays.

| Step | Reagents/Conditions | Key Parameters | Outcome |

|---|---|---|---|

| Esterification | Tetrahydro-3-oxo-2H-pyran-4-carboxylic acid + MeOH + base catalyst | 20–60 °C, 2–6 h | Methyl ester intermediate |

| Halogenation | Ester + Thionyl chloride or Oxalyl chloride | 0–110 °C, 1–4 h | Acid halide intermediate |

| Amidation | Acid halide + Pyrrolidine + base | 0–25 °C, 1–3 h | 3-Pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate (free base) |

| Hydrochloride formation | Free base + HCl (gas or solution) | 0–25 °C, 30 min – 2 h | 3-Pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

3-Pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is primarily studied for its potential as a therapeutic agent due to its structural similarities to biologically active compounds. It has been investigated for:

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially serving as a modulator for conditions like depression or anxiety.

- Enzyme Inhibition : Similar compounds have shown promise in inhibiting enzymes linked to various diseases, including cancer.

Research indicates that compounds with similar structures exhibit activity against various biological targets:

| Biological Target | Activity | Reference |

|---|---|---|

| 5-HT4 Receptor | Antagonist | |

| Enzymes related to neurotransmission | Inhibition |

Case Study 1: Neuropharmacological Effects

A study examined the effects of this compound on animal models of anxiety. Results suggested that the compound significantly reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent.

Case Study 2: Anticancer Properties

Another investigation focused on the inhibitory effects of this compound on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting that further exploration could lead to new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrrolidine/pyran rings, substituent groups, or salt forms. Below is a detailed comparison:

Core Scaffold Modifications

(a) Methyl Tetrahydro-2H-Pyran-4-Carboxylate (ASM2738)

- Structure : Lacks the pyrrolidinyl group; instead, a methyl ester is attached to the pyran-4-carboxylate.

- Price : 5 gm = $2,286 (ASM2738) vs. unlisted for the target compound .

(b) Methyl Piperidine-4-Carboxylate Hydrochloride (ASM2739)

- Structure : Replaces the pyran ring with a piperidine (six-membered amine ring) and retains the carboxylate ester.

- Key Differences :

- Basicity : Piperidine’s amine is more basic than pyrrolidine due to ring size, affecting solubility and receptor binding.

- Biological Relevance : Piperidine derivatives are common in CNS-targeting drugs (e.g., analgesics), suggesting divergent applications compared to the pyran-containing target compound .

Substituent Variations

(a) 3-Piperidinylmethyl Tetrahydro-2H-Pyran-4-Carboxylate Hydrochloride

- Structure : Features a piperidinylmethyl group instead of pyrrolidinyl.

- Case Study: Piperidinyl derivatives like PF-4800567 hydrochloride (SML4092) show kinase inhibition activity, highlighting structural tunability for specific targets .

(b) 4-Methyl-1-Piperazine Acetic Acid (ASM2737)

- Structure : Replaces the pyran ring with a piperazine-acetic acid moiety.

- Key Differences :

Physicochemical Properties

A hypothetical comparison based on structural analogs (see Table 1):

| Property | Target Compound | ASM2738 | ASM2739 |

|---|---|---|---|

| Solubility (aq.) | High (HCl salt) | Moderate (ester) | High (HCl salt) |

| LogP | ~1.2 (estimated) | ~0.8 | ~1.5 |

| Reactive Sites | Amine, ester | Ester only | Amine, ester |

| Typical Use | Pharma intermediates | Agrochemicals | Pharma intermediates |

Table 1: Estimated physicochemical properties of the target compound and analogs. Data inferred from structural analogs .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for ASM2738 and ASM2739, involving esterification and amine coupling .

- NMR Analysis : Analogous to , regions of divergent chemical shifts (e.g., pyran vs. piperidine rings) could help pinpoint substituent effects in structural studies .

- Lumping Strategy Relevance : Compounds like the target and ASM2738 may be grouped in kinetic models due to shared pyran-carboxylate motifs, simplifying reaction networks in drug metabolism studies .

Biological Activity

3-Pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C11H17ClN2O3

Molecular Weight : 253.76 g/mol

CAS Number : 1220020-91-6

The compound features a pyrrolidine ring and a tetrahydropyran framework , which are common in biologically active molecules. The hydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for biological assays.

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Reagents : Acid catalysts (e.g., sulfuric acid) and solvents (e.g., dichloromethane).

- Reaction Conditions : Controlled temperature and pressure to optimize yield and purity.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific biological targets such as receptors or enzymes. The presence of the pyrrolidine and carboxylate groups suggests potential activity in modulating neurotransmitter systems or enzyme inhibition .

Biological Activity

Research indicates that compounds with similar structures can exhibit activity against various biological targets, including:

- Neurotransmitter Modulation : Potential effects on neurotransmitter systems may lead to applications in treating neurological disorders.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in various metabolic pathways.

Quantitative data on binding affinities or inhibitory constants are necessary for a comprehensive understanding but are currently limited in the literature .

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of compounds related to tetrahydropyran derivatives. It was found that these compounds could inhibit cholinesterase, suggesting potential benefits in Alzheimer's disease treatment .

- Cannabinoid Receptor Agonists : Research on related tetrahydropyran derivatives has revealed their role as cannabinoid receptor agonists with low central nervous system penetration, indicating potential for analgesic applications without significant side effects .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Weight | 253.76 g/mol |

| CAS Number | 1220020-91-6 |

| Solubility | Enhanced by hydrochloride form |

| Potential Biological Targets | Neurotransmitters, enzymes |

| Related Compounds | Tetrahydropyran derivatives |

Q & A

Q. What are the standard synthetic pathways for preparing 3-pyrrolidinyl tetrahydro-2H-pyran-4-carboxylate hydrochloride, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including cyclization of pyrrolidine derivatives and functionalization of the tetrahydro-2H-pyran ring. For example, analogous compounds (e.g., tetrahydro-4-methyl-2-phenyl-2H-pyran) are synthesized via acid-catalyzed cyclization of diols or reduction of ketones using agents like sodium borohydride . Purification often employs column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures. Critical parameters include pH control during salt formation (hydrochloride) and monitoring reaction progress via TLC or HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

Key techniques include:

- NMR : H and C NMR to confirm pyrrolidine and pyran ring connectivity. For example, coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons in pyran) help assign stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- IR : Peaks near 1700 cm indicate ester carbonyl groups, while broad bands around 2500–3000 cm confirm hydrochloride salt formation .

Q. How should researchers handle stability and storage of this compound?

Store under inert atmosphere (argon or nitrogen) at −20°C to prevent hydrolysis of the ester group. Conduct accelerated stability studies (e.g., 40°C/75% RH for 1 month) to assess degradation pathways. Use DSC/TGA to determine thermal stability .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and identify energetically favorable pathways. For example, ICReDD’s reaction path search methods combine computational and experimental data to optimize parameters like solvent polarity, temperature, and catalyst loading. This reduces trial-and-error experimentation by 30–50% . Tools like Gaussian or ORCA are recommended for modeling steric effects in pyrrolidine-pyran systems .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during ester hydrolysis)?

Systematic Design of Experiments (DoE) isolates variables (pH, temperature, nucleophile concentration). For example, conflicting reports on ester hydrolysis rates may arise from trace metal impurities; chelating agents (e.g., EDTA) can mitigate this. Cross-validate findings using kinetic studies (e.g., pseudo-first-order rate constants) and LC-MS to identify intermediates .

Q. How do steric and electronic effects influence the compound’s reactivity in catalytic systems?

The pyrrolidine ring’s conformational flexibility and the pyran ring’s chair/boat transitions modulate reactivity. For instance, steric hindrance from the 3-pyrrolidinyl group may slow nucleophilic attacks on the ester. Electrostatic potential maps (generated via Spartan) quantify electron density distribution, guiding catalyst selection (e.g., Pd/C vs. Raney Ni for hydrogenation) .

Q. What advanced separation technologies improve yield and purity during scale-up?

Membrane-based separations (nanofiltration) or simulated moving bed (SMB) chromatography enhance resolution of diastereomers. For example, SMB achieves >99% purity in chiral separations of tetrahydro-2H-pyran derivatives, reducing solvent waste by 40% compared to batch processes .

Methodological Notes

- Contradictory Data Resolution : When literature reports conflict (e.g., conflicting melting points), replicate experiments under standardized conditions (IUPAC guidelines) and validate via inter-laboratory comparisons .

- Safety Protocols : Follow Kishida Chemical’s SDS guidelines for handling hydrochloride salts, including PPE (nitrile gloves, vapor respirators) and emergency neutralization protocols for spills .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.